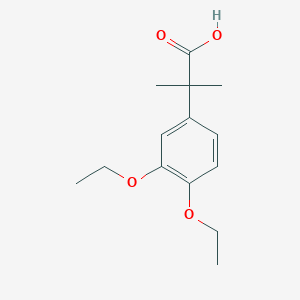

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid

説明

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is a methylpropanoic acid derivative featuring a phenyl ring substituted with two ethoxy groups at the 3- and 4-positions. Compounds with the 2-methylpropanoic acid backbone are frequently employed as pharmaceutical intermediates or active agents, particularly in metabolic and cardiovascular therapies . The diethoxy substituents confer distinct electronic and steric properties compared to other substituents (e.g., chloro, methoxy), influencing lipophilicity, solubility, and biological interactions. For instance, ethoxy groups are electron-donating and bulkier than chlorine or methoxy groups, which may enhance membrane permeability but reduce aqueous solubility .

特性

IUPAC Name |

2-(3,4-diethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTETWGOVNGTOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid typically involves the alkylation of 3,4-diethoxybenzene with a suitable alkyl halide, followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 3,4-diethoxybenzene with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the process.

化学反応の分析

Types of Reactions: 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated, nitrated, or alkylated derivatives.

科学的研究の応用

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and intermediates in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.

Medicine: Research into its potential therapeutic properties, including anti-inflammatory and analgesic effects, is ongoing.

Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

作用機序

The mechanism of action of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid with structurally related compounds:

Key Observations:

- Substituent Effects : Ethoxy groups (target compound) increase lipophilicity compared to dichloro (Cl) or methoxy (OCH₃) analogs, enhancing passive diffusion but reducing water solubility .

- Acidity : The carboxylic acid group (pKa ~4-5) is common across analogs, but electron-donating substituents (e.g., ethoxy) may slightly reduce acidity compared to electron-withdrawing groups (e.g., Cl) .

- Bioavailability : Bulkier substituents (diethoxy vs. methoxy) may hinder binding to narrow enzymatic pockets but improve tissue penetration .

生物活性

2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid, with the CAS number 1271063-42-3, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of carboxylic acids and is structurally characterized by the presence of a diethoxyphenyl group attached to a methylpropanoic acid moiety. Understanding its biological activity is crucial for exploring its potential applications in pharmacology and medicinal chemistry.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.29 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

| pKa | Not readily available |

The biological activity of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Compounds with similar structures have been shown to modulate several biochemical pathways, suggesting that this compound may exhibit analogous effects.

Pharmacological Studies

- Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structural features possess anti-inflammatory properties. The diethoxy substitution may enhance the compound's ability to inhibit inflammatory mediators.

- Antioxidant Properties : Research suggests that derivatives of diethoxyphenyl acids can exhibit significant antioxidant activity, potentially through the scavenging of free radicals.

- Antimicrobial Effects : Some studies have indicated that similar compounds show antimicrobial activity against various pathogens, which may extend to 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various diethoxyphenyl derivatives. Among these, 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid was identified as having promising anti-inflammatory activity in vitro .

- Case Study 2 : In another investigation focusing on the antioxidant properties of phenolic compounds, it was found that structurally similar acids demonstrated significant radical scavenging activity, suggesting potential use in therapeutic formulations targeting oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid, a comparative analysis with similar compounds was conducted:

Synthesis and Characterization

The synthesis of 2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm purity and structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。